molecular formula C7H8ClNO2 B082133 3-Aminobenzoic acid hydrochloride CAS No. 15151-51-6

3-Aminobenzoic acid hydrochloride

Cat. No. B082133
CAS RN: 15151-51-6
M. Wt: 173.6 g/mol
InChI Key: PTTMMENRLMBXGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminobenzoic acid involves several key chemical reactions. Initially, 3-nitrobenzoic acid is synthesized through the nitration reaction using benzoic acid as the raw material. Subsequent reduction reactions, including iron and metal palladium catalytic reduction, lead to the formation of 3-aminobenzoic acid. Notably, palladium-charcoal catalysts demonstrate high activity and selectivity, enhancing the yield of the target product (Yin Qun, 2010).

Molecular Structure Analysis

The molecular structure of 3-aminobenzoic acid hydrochloride includes an amino group attached to the benzene ring, which significantly influences its chemical behavior and properties. This structure serves as the foundation for various synthesis and polymerization reactions, contributing to diverse applications in material science.

Chemical Reactions and Properties

3-Aminobenzoic acid engages in typical aromatic amine reactions, such as diazotization and coupling reactions, which are crucial for synthesizing azo dyes and other aromatic compounds. Its reactivity is predominantly dictated by the presence of the amino group attached to the aromatic ring.

Physical Properties Analysis

Physical properties of 3-aminobenzoic acid hydrochloride include solubility in water and various organic solvents, influenced by the hydrochloride form which enhances its polarity. The compound typically appears as a solid at room temperature.

Chemical Properties Analysis

Chemically, 3-aminobenzoic acid hydrochloride is characterized by its basicity due to the amino group. It can form salts with acids, and its chemical behavior is indicative of typical aromatic amines. It participates in electrophilic substitution reactions and can act as a nucleophile in various organic reactions.

References

  • (Yin Qun, 2010): Details the synthesis of 3-aminobenzoic acid and discusses the methods and catalytic activities involved.

Scientific Research Applications

  • Forensic Application

    • Field : Forensic Science
    • Application : Zwitterionic oligomers of 3-aminobenzoic acid are used on screen-printed electrodes for the detection of new psychoactive substances .
    • Method : The oligomers of electrochemically oxidized 3-aminobenzoic acid are deposited on the surface of a graphite screen-printed electrode . The equilibrium adsorption constants between the oligomer and various analytes of forensic interest are estimated using the electrochemical impedance spectroscopy (EIS) technique .
    • Results : The EIS technique was applied for determining a 1.0 μM concentration of 2-aminoindane (RSD 3.5 –4.0%) and butylone (RSD 4.9 6.4%) in the model and oral fluid samples .
  • Hydrogen Production

    • Field : Energy Production
    • Application : A composite of poly (3-aminobenzoic acid) and a cobalt zeolitic benzimidazolate framework has been studied for the production of hydrogen through the hydrogen evolution reaction .
    • Method : The structural characteristics and successful synthesis of the composite were confirmed .
    • Results : The results of this study were not provided in the source .
  • Peptide Synthesis
    • Field : Biochemistry
    • Application : 3-Aminobenzoic acid is used in peptide synthesis .
    • Method : The specific methods of application or experimental procedures for this use are not provided in the sources .
    • Results : The outcomes of this application are also not provided in the sources .
  • Organic Compound

    • Field : Organic Chemistry
    • Application : 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) is an organic compound with the molecular formula H2NC6H4CO2H .
    • Method : It consists of a benzene ring substituted with an amino group and a carboxylic acid .
    • Results : MABA is a white solid, although commercial samples are often colored. It is only slightly soluble in water. It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
  • Peptide Synthesis

    • Field : Biochemistry
    • Application : 3-Aminobenzoic acid is used in peptide synthesis .
    • Method : The specific methods of application or experimental procedures for this use are not provided in the sources .
    • Results : The outcomes of this application are also not provided in the sources .

Safety And Hazards

3-Aminobenzoic acid hydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

Future Directions

The use of electrochemically oxidized 3-aminobenzoic acid (3ABA) deposited on graphite screen-printed electrodes for recognizing new psychoactive substances (NPSs) is a promising future direction . This could be particularly useful in the detection of aminoin-dane and synthetic cathinones (SCs) with primary, secondary, and tertiary amino groups .

properties

IUPAC Name

3-aminobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTMMENRLMBXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164800
Record name 3-Aminobenzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzoic acid hydrochloride

CAS RN

15151-51-6
Record name Benzoic acid, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15151-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobenzoic acid hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobenzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminobenzoic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SK Arora, M Sundaralingam, JS Dancz… - … Section B: Structural …, 1973 - scripts.iucr.org
… We report here the results of two independent investi- gations of the crystal structure of 3-aminobenzoic acid hydrochloride. Both investigations were initiated in 1965, with a view toward …
Number of citations: 18 scripts.iucr.org
Y Lu, W Xu, H Sun, J Jin, H Liu, S Jin, D Wang… - Journal of Molecular …, 2019 - Elsevier
Cocrystallization experiments of the commonly available 2-aminobenzoic acid/3-aminobenzoic acid/4-aminobenzoic acid, with a series of organic acids gave a total of six anhydrous …
Number of citations: 11 www.sciencedirect.com
B Baalbaki, E Cheble, G Nguema, H Fabre - Analytica chimica acta, 2005 - Elsevier
… Sample preparation consisted of a simple dissolution of the ointment in an internal standard (3-aminobenzoic acid hydrochloride) solution. Separation was carried out in a short fused …
Number of citations: 3 www.sciencedirect.com
R Lu, DG Leaist - Journal of solution chemistry, 1998 - Springer
… Ternary diffusion coefficients of aqueous 3-aminobenzoic acid hydrochloride solutions: •, o, measured values; … 3-Aminobenzoic acid hydrochloride 0.002 …
Number of citations: 10 link.springer.com
P Jackson, RK Harris - Journal of the Chemical Society, Faraday …, 1995 - pubs.rsc.org
Increased 1H combined rotation and multiple pulse spectroscopy (CRAMPS) linewidths for protons within NH3+ groups in the solid state have been investigated by variable-…
Number of citations: 21 pubs.rsc.org
J Liu, Y Chen, L Wang, M Na, H Chen… - Journal of agricultural …, 2019 - ACS Publications
… Furthermore, main peaks of CDs at 448 and 485 nm were observed when using 3-aminobenzoic acid hydrochloride and 3,5-diaminobenzoic acid dihydrochloride (structural formulas in …
Number of citations: 53 pubs.acs.org
G Sima, Q Li, Y Zhu, C Lv, RNN Khan, J Hao… - Inorganic …, 2013 - ACS Publications
… The synthesis method was similar to that of compound 1 except that 4-amino-3-methylbenzoic acid hydrochloride was used instead of 3-aminobenzoic acid hydrochloride, and the …
Number of citations: 11 pubs.acs.org
C Stålhandske - … Section B: Structural Crystallography and Crystal …, 1974 - scripts.iucr.org
… It is, however, in good agreement with the values found in 3-aminobenzoic acid hydrochloride 1.461(4) /~ and in o-phenylenediamine dihydrobromide 1.445 (11) A.. These short C-NH+ …
Number of citations: 15 scripts.iucr.org
XT He, DL Hong, C Chen, FH Chen… - Crystal Growth & …, 2018 - ACS Publications
The protonation of different functional acidic and alkalic groups is of utmost importance for the crystal engineering field. By using hydrochloric acid, in this work, the amine group of 3-…
Number of citations: 11 pubs.acs.org
N Benali-Cherifa - researchgate.net
… ranges and are in good agreement with those observed in (m-carboxyphenyl)ammonium nitrate, (m-carboxyphenyl)ammonium phosphate and 3-aminobenzoic acid hydrochloride. In …
Number of citations: 0 www.researchgate.net

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